1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole

Description

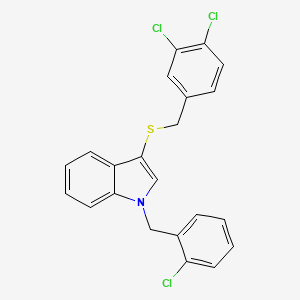

1-(2-Chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is a synthetic indole derivative characterized by a 2-chlorobenzyl group at the N-1 position and a 3,4-dichlorobenzylthio substituent at the C-3 position. This compound belongs to a class of halogenated indoles designed to enhance bioactivity through strategic substitution.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-[(3,4-dichlorophenyl)methylsulfanyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl3NS/c23-18-7-3-1-5-16(18)12-26-13-22(17-6-2-4-8-21(17)26)27-14-15-9-10-19(24)20(25)11-15/h1-11,13H,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCKSVNUOJMIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3,4-dichlorobenzyl chloride.

Formation of Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

Thioether Formation: The thioether linkage is introduced by reacting the indole derivative with 3,4-dichlorobenzyl chloride under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether bond (C–S–C) in the compound is susceptible to oxidation, a reaction pathway observed in analogous indole derivatives. This reaction can proceed via two stages:

-

Formation of sulfoxide : Initial oxidation converts the thioether to a sulfoxide (S=O bond).

-

Formation of sulfone : Further oxidation yields a sulfone (S=O₂ bond).

These transformations are typically catalyzed by oxidizing agents like hydrogen peroxide or m-CPBA under controlled conditions.

Reaction Conditions and Yields

Reactions involving indole-thioether derivatives often require:

Characterization Techniques

The compound’s structural confirmation relies on spectroscopic analysis :

FT-IR Spectroscopy

-

N–H stretching : Absorption bands at 3267–3506 cm⁻¹ (indole ring) .

-

C–S–C stretching : Peaks at 1035–1087 cm⁻¹ (thioether group) .

-

C=N stretching : Bands at 1605–1698 cm⁻¹ (if present in analogs) .

NMR and HR-MS

-

¹H NMR : Aromatic protons (indole and chlorobenzyl groups) and thioether protons.

-

¹³C NMR : Carbon environments, including quaternary carbons and sulfur-bound carbons.

Challenges and Considerations

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole exhibit significant anticancer properties. For instance, derivatives of indole and thioether compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies suggest that the incorporation of chlorine atoms enhances the biological activity of these compounds through increased lipophilicity and improved interaction with biological targets .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Thioether-containing indoles have demonstrated activity against a range of bacterial strains, making them potential candidates for developing new antibacterial agents. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key aspects include:

-

Chlorine Substitution

The presence of chlorine atoms on the benzyl rings significantly affects the compound's lipophilicity and binding affinity to target proteins. -

Thioether Linkage

The thioether group enhances the compound's stability and bioavailability, which is essential for therapeutic applications.

Table: Summary of Structural Variations and Their Activities

| Compound Variation | Activity Type | Observed Effects |

|---|---|---|

| No Chlorine | Low Anticancer Activity | Reduced binding affinity |

| One Chlorine | Moderate Activity | Improved lipophilicity |

| Two Chlorines | High Activity | Enhanced interaction with targets |

Case Studies

Several case studies highlight the potential applications of this compound:

-

Case Study 1: Anticancer Efficacy

A study involving a series of indole derivatives showed that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer properties . -

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus revealed that compounds with thioether linkages had significantly lower minimum inhibitory concentrations compared to their non-thioether counterparts, suggesting enhanced antimicrobial activity due to structural modifications .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their biological activities:

Key Observations:

Substituent Position and Halogenation: The target compound’s 2-chlorobenzyl group at N-1 differs from the 3,4-dichlorobenzyl substituents in analogues like ’s triazole derivative. The latter’s dual chlorine atoms likely enhance electron-withdrawing effects, improving binding to fungal targets . Compounds with 3,4-dichlorobenzylthio groups (e.g., and ) consistently show strong antifungal activity, suggesting this moiety is critical for targeting fungal enzymes or membranes .

Functional Group Impact: Triazole vs. Thioether: The triazole-containing compound in achieved an MIC of 2 μg/mL against Candida albicans, while thioether-linked analogues in demonstrated broad-spectrum activity. The thioether group in the target compound may offer similar membrane penetration advantages but with distinct target specificity . Carboxylic Acid Derivatives (–6): These intermediates lack direct activity, highlighting the necessity of non-polar groups (e.g., thioethers) for antimicrobial efficacy.

Activity Spectrum :

- Antifungal vs. Anticancer : The 3,4-dichlorobenzylthio motif correlates with antifungal activity, while substitutions like piperazinyl (compound 55) or methoxy groups (compound 56) shift activity toward anticancer targets . This underscores the role of functional groups in directing therapeutic applications.

The target compound’s neutral thioether group may rely on hydrophobic interactions instead.

Biological Activity

1-(2-Chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with chlorobenzyl and dichlorobenzyl thiols. The general synthetic route includes:

- Formation of Indole Derivative : Starting with indole, a nucleophilic substitution reaction is performed with 2-chlorobenzyl chloride.

- Thioether Formation : The resulting compound is then reacted with 3,4-dichlorobenzyl thiol to form the thioether linkage.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance:

- Compounds with similar thioether functionalities have shown significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

- The presence of the dichlorobenzyl moiety enhances the antimicrobial efficacy due to increased lipophilicity and membrane permeability .

Anticancer Activity

Research indicates that compounds containing indole and thioether groups exhibit anticancer properties:

- In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines by activating various signaling pathways, including the inhibition of the AKT/mTOR pathway .

- Specific derivatives have shown selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Oxidative Stress : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Modulation of Cell Signaling Pathways : It can modulate pathways such as NF-kB and MAPK which are crucial for cell survival and proliferation .

Case Studies

- Antimicrobial Testing : In a study evaluating various thioether compounds, those similar to this compound were tested against clinical isolates. Results indicated potent activity against resistant strains of bacteria .

- Cancer Cell Line Studies : A study involving breast cancer cell lines showed that treatment with related indole derivatives resulted in significant reduction in cell viability (IC50 values in the low micromolar range), indicating strong anticancer potential .

Q & A

Q. What are the common synthetic routes for 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole, and what critical parameters influence yield?

- Methodological Answer : A typical synthesis involves alkylation of the indole nitrogen followed by thioether formation. For example, a related indole derivative was synthesized via reductive amination using sodium triacetoxyborohydride (STAB) in dichloroethane under reflux (3–5 hours) . Critical parameters include:

- Reagent stoichiometry : Excess STAB (3.0 equiv) ensures complete reduction of intermediates.

- Solvent choice : Dichloroethane or acetic acid is preferred for stability of chlorinated intermediates.

- Purification : Column chromatography (e.g., cyclohexane/EtOAc mixtures) or recrystallization (DMF/acetic acid) improves purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions and confirms regioselectivity. For example, indole C3 protons typically resonate at δ 6.93–7.58 ppm, while benzyl groups show signals at δ 4.12–4.25 ppm .

- HRMS : Validates molecular weight (e.g., calculated for C22H15Cl3NS: 430.00; observed: 430.02) .

- X-ray crystallography (if crystals form): Resolves ambiguities in stereochemistry, as demonstrated for structurally similar thiourea derivatives .

Q. What safety precautions are necessary when handling chlorinated indole derivatives?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with chlorinated compounds .

- Ventilation : Work in a fume hood to prevent inhalation of toxic vapors (e.g., dichloroethane or acetic acid) .

- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in thioether linkage formation?

- Methodological Answer :

- Base selection : Sodium acetate in acetic acid enhances nucleophilic substitution at sulfur by deprotonating thiol intermediates .

- Temperature control : Reflux (100–110°C) accelerates thioether formation but may require monitoring to avoid byproducts (e.g., disulfides) .

- Substrate pre-activation : Use 3-formylindole intermediates to direct electrophilic substitution at the C3 position, as shown in thiazolidinone syntheses .

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, NOESY can confirm spatial proximity of benzyl and thioether groups .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates assignments .

- Isotopic labeling : Introduce 13C/15N labels at suspected positions to trace coupling patterns .

Q. How to design experiments to determine the mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to identify competitive/non-competitive inhibition .

- Docking simulations : Use software like AutoDock to predict binding interactions with target enzymes (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) .

- Mutagenesis studies : Engineer enzyme active-site residues (e.g., cysteine or histidine) to test hydrogen-bonding or covalent adduct formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

- Assay validation : Replicate experiments under standardized conditions (pH, temperature, solvent) to rule out procedural variability .

- Purity verification : Use HPLC (>95% purity) to confirm that observed activity is not due to impurities .

- Meta-analysis : Compare structural analogs (e.g., 3-(4-chlorophenyl)-2-thioquinazolinones) to identify substituent-dependent trends in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.